molecular formula C25H28N2O6 B11508224 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11508224
M. Wt: 452.5 g/mol
InChI Key: MAYJKALQXNDBSU-LNVKXUELSA-N
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Description

“3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrrolidone ring, the introduction of the hydroxy and methoxy groups, and the attachment of the morpholine and benzoyl groups. Typical reaction conditions might include:

    Formation of the pyrrolidone ring: This could involve a cyclization reaction under acidic or basic conditions.

    Introduction of hydroxy and methoxy groups: These groups could be introduced through electrophilic aromatic substitution reactions.

    Attachment of morpholine and benzoyl groups: These steps might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones, while reduction of the benzoyl group could yield alcohols.

Scientific Research Applications

This compound’s diverse functional groups make it a candidate for various scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: Its potential biological activity could be explored for drug development.

    Medicine: It might serve as a lead compound for developing new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to enzymes or receptors: The compound might inhibit or activate specific enzymes or receptors.

    Modulation of signaling pathways: It could influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: shares similarities with other compounds that have hydroxyl, methoxy, and morpholine groups.

Uniqueness

    Functional Group Diversity: The combination of hydroxyl, methoxy, benzoyl, and morpholine groups in a single molecule is relatively unique.

    Its unique structure may offer distinct advantages in specific applications, such as drug development or materials science.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

IUPAC Name

(4Z)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H28N2O6/c1-16-3-5-17(6-4-16)23(29)21-22(18-7-8-19(28)20(15-18)32-2)27(25(31)24(21)30)10-9-26-11-13-33-14-12-26/h3-8,15,22,28-29H,9-14H2,1-2H3/b23-21-

InChI Key

MAYJKALQXNDBSU-LNVKXUELSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)O)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

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